

Yield comparison of different methods for cyclohexanone functionalization

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Compound of Interest

Compound Name: *4-(4-Oxocyclohexyl)benzonitrile*

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A Comparative Guide to Cyclohexanone Functionalization Methods

The functionalization of cyclohexanone is a cornerstone of modern organic synthesis, providing access to a wide array of valuable carbocyclic and heterocyclic scaffolds. These structures are prevalent in pharmaceuticals, natural products, and materials science. This guide offers a comparative overview of various methods for cyclohexanone functionalization, presenting quantitative yield data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal strategy for their synthetic goals.

Data Presentation: Yield Comparison

The following table summarizes the yields of different cyclohexanone functionalization methods, highlighting the diversity of achievable transformations and their respective efficiencies under various conditions.

Functionalization Method	Specific Reaction	Substrate/Reagents	Catalyst/Conditions	Yield (%)
Photocatalytic Annulation	Tandem Carbene and Photoredox-Catalyzed [5+1] Cycloaddition	Benzylic Ketone/Enol Precursors	Organophotocatalyst, Base, Light	90% ^[1]
Photocatalytic Annulation	β -Benzyl Cyclohexanone Synthesis	β -Substituted Cycloalkanone Precursors	Organophotocatalyst, Light	Moderate to Good ^[1]
Photocatalytic Annulation	Disubstituted Alkene Cyclization	Disubstituted Alkene Precursors	Organophotocatalyst, Light	81% ^[1]
Dehydrogenative Aromatization	N-Functionalized 2-Aminophenol Synthesis	4- Phenylcyclohexa none, 1-Methyl- 3- phenylpropylamine	TEMPO (3.8 equiv), 1,4-Dioxane, 120°C	Excellent ^[2]
Dehydrogenative Aromatization	2-Arylaminophenol Synthesis	Cyclohexanones, Anilines	TEMPO (2.8 equiv), 3,5-Diaminobenzoic acid (5 mol %), 120°C	Good ^[2]
Diels-Alder Reaction	Cycloaddition for Functionalized Cyclohexene	α -Nitrocinnamate, 2,3-Dimethyl-1,3-butadiene	Acetonitrile, 180°C, 2 hours	High ^[3]
Ring Expansion	Spirocyclic Ketone Synthesis	Substituted Cyclohexanones, [1.1.1]Propellane	Lewis Acid (Sc(OTf) ₃)	Good to Excellent ^[4]
Ring Expansion	Bicyclo[1.1.1]penta-derived Cyclohexanone	B[1.1.1]P-derived Cyclohexanone	Lewis Acid (Sc(OTf) ₃)	68% ^[4]

Ring Expansion	Acid-Sensitive Functional Group Tolerance	Acid-Sensitive Cyclohexanone	Lewis Acidic Conditions	86% ^[4]
Oxidation	Peroxidative Oxidation	Cyclohexane, TBHP	Fe(III) Complex, HNO ₃ , Microwave (5W), 50°C	37.7% ^[5]
Enamine Catalysis	Direct Aldol Reaction	Cyclohexanone, Aromatic Aldehydes	(S)-Prolinamide, Acetic Acid, -25°C	Moderate to Good ^[6]
Cascade Catalysis	Enamine/NHC Catalyzed Cascade	Aliphatic Aldehydes, Activated Michael Acceptors	Chiral Secondary Amine, Chiral Triazolium Catalyst, 60°C	89% ^[7]

Experimental Protocols & Visualizations

This section provides detailed methodologies for key functionalization reactions, accompanied by Graphviz diagrams to illustrate workflows and reaction pathways.

Dehydrogenative Synthesis of N-Functionalized 2-Aminophenols

This method achieves the construction of N-functionalized 2-aminophenols from readily available cyclohexanones and primary amines under transition-metal-free conditions.^[2]

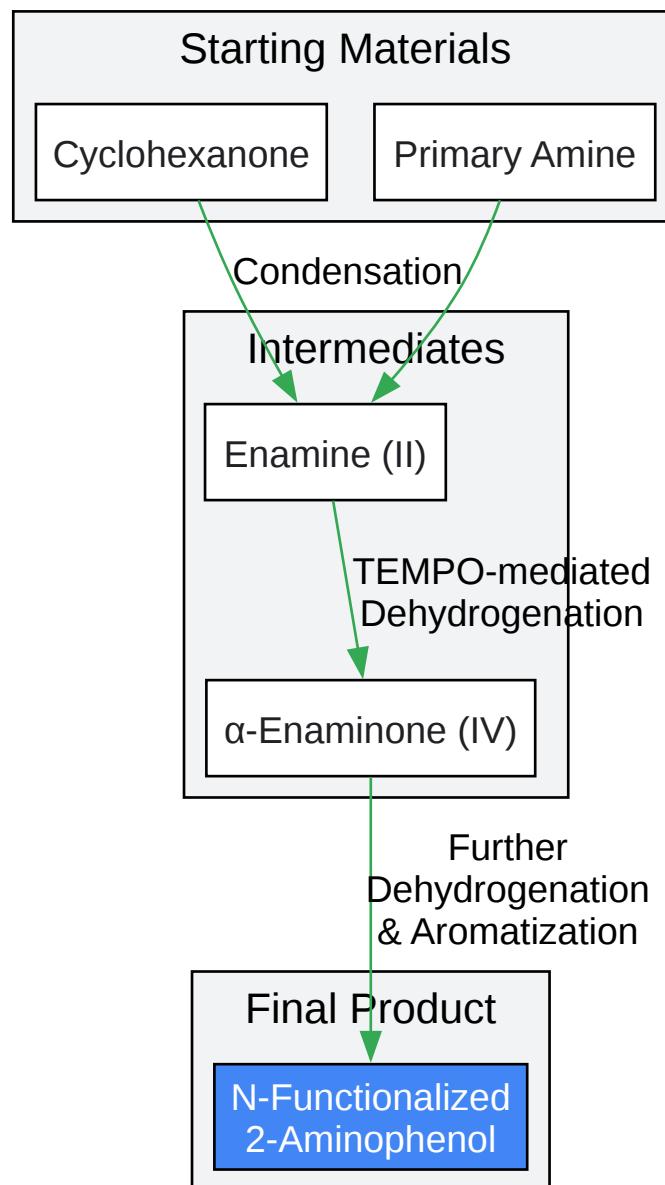
Experimental Protocol: A mixture of anilines (0.2 mmol), cyclohexanone (1.5 equiv), 3,5-diaminobenzoic acid (5 mol %), TEMPO (2.8 equiv), and 4-Å molecular sieves (200 mg) in 1,4-dioxane (0.4 ml) is heated at 120°C under a nitrogen atmosphere for 36 hours.^[2] Following the reaction, the mixture is cooled, and the product is isolated and purified using standard chromatographic techniques.

Reaction Pathway: The proposed mechanism involves the initial condensation of cyclohexanone and an amine to form an enamine. This intermediate undergoes TEMPO-

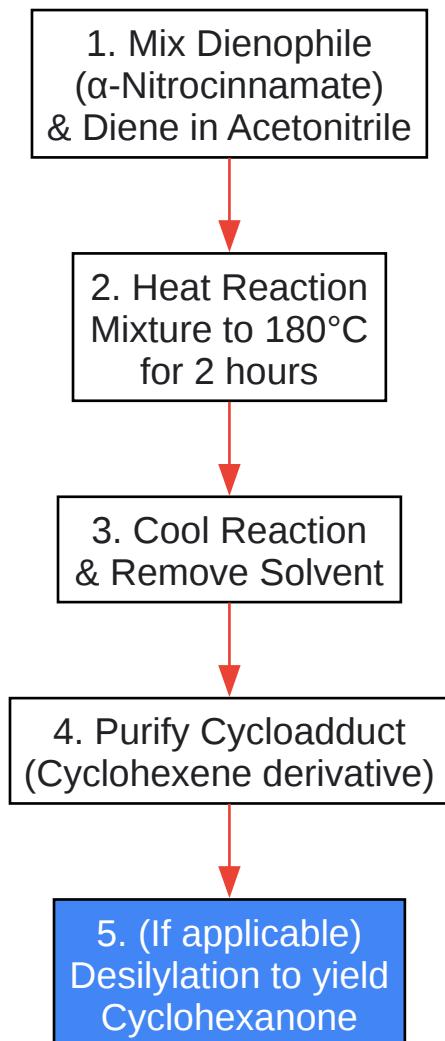
mediated dehydrogenation steps, ultimately leading to the aromatized 2-aminophenol product.

[2]

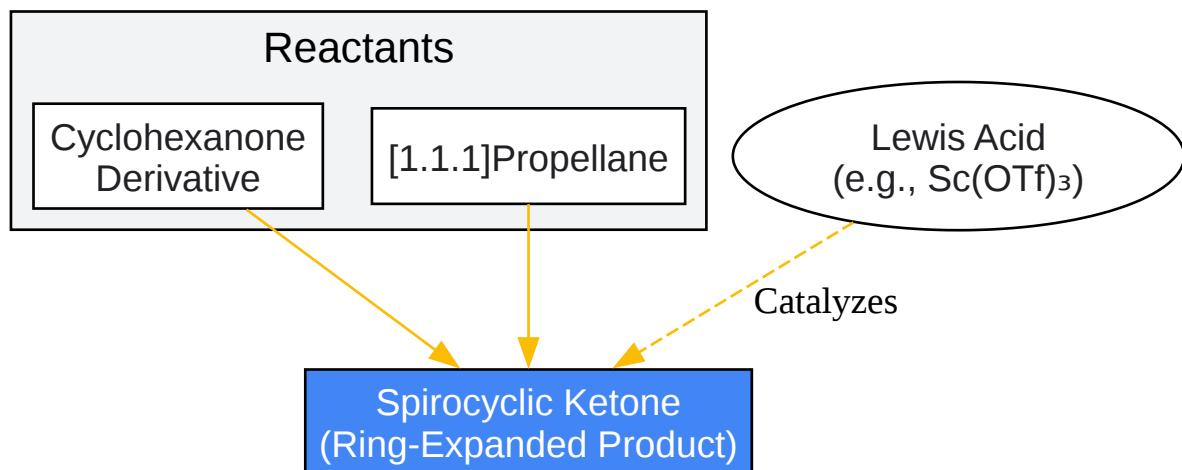
Dehydrogenative Aromatization Pathway



Diels-Alder Experimental Workflow



Ring Expansion via Propellane Insertion



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